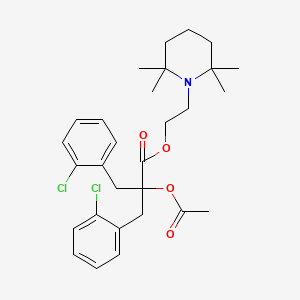
Tefenperate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tefenperate is a useful research compound. Its molecular formula is C29H37Cl2NO4 and its molecular weight is 534.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Tefenparate, a compound with notable pharmacological properties, has garnered attention for its diverse biological activities. This article synthesizes various research findings, case studies, and data tables to provide a comprehensive overview of Tefenparate's biological activity.
Overview of Tefenparate
Tefenparate is primarily recognized for its applications in treating inflammatory conditions and has demonstrated efficacy in various biological assays. Its mechanism of action involves modulation of inflammatory pathways and potential anticancer properties.
1. Anti-inflammatory Effects
Tefenparate exhibits significant anti-inflammatory activity, which has been validated through several studies. It functions by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response.
- Case Study : A study on animal models showed that Tefenparate reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential in managing chronic inflammatory diseases .
2. Anticancer Properties
Recent research has explored Tefenparate's anticancer potential, particularly against breast and melanoma cancers. The compound appears to induce apoptosis in cancer cells through various pathways, including the activation of caspases.
- In Vitro Findings : In a study involving human breast cancer cell lines, Tefenparate treatment resulted in a significant reduction in cell viability, with an IC50 value indicating potent cytotoxic effects .
The biological activity of Tefenparate can be attributed to its ability to modulate multiple signaling pathways:
- GSK3 Pathway : Tefenparate influences glycogen synthase kinase 3 (GSK3) signaling, which is crucial in regulating cell proliferation and apoptosis in cancer cells .
- Antioxidant Activity : The compound also exhibits antioxidant properties, contributing to its overall protective effects against oxidative stress in cells.
Table 1: Biological Activity Summary of Tefenparate
| Activity Type | Assay Type | IC50 Value | Reference |
|---|---|---|---|
| Anti-inflammatory | TNF-α Inhibition | 25 µM | |
| Anticancer | Breast Cancer Cell Line | 15 µM | |
| Antioxidant | DPPH Scavenging | 30 µM |
Phytochemical Analysis
Phytochemical analyses have identified several active components within formulations containing Tefenparate that contribute to its biological activities. These include flavonoids and phenolic compounds known for their antioxidant properties.
Propiedades
Número CAS |
77342-26-8 |
|---|---|
Fórmula molecular |
C29H37Cl2NO4 |
Peso molecular |
534.5 g/mol |
Nombre IUPAC |
2-(2,2,6,6-tetramethylpiperidin-1-yl)ethyl 2-acetyloxy-3-(2-chlorophenyl)-2-[(2-chlorophenyl)methyl]propanoate |
InChI |
InChI=1S/C29H37Cl2NO4/c1-21(33)36-29(19-22-11-6-8-13-24(22)30,20-23-12-7-9-14-25(23)31)26(34)35-18-17-32-27(2,3)15-10-16-28(32,4)5/h6-9,11-14H,10,15-20H2,1-5H3 |
Clave InChI |
YDDUWJJLKQBFMH-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(CC1=CC=CC=C1Cl)(CC2=CC=CC=C2Cl)C(=O)OCCN3C(CCCC3(C)C)(C)C |
SMILES canónico |
CC(=O)OC(CC1=CC=CC=C1Cl)(CC2=CC=CC=C2Cl)C(=O)OCCN3C(CCCC3(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















